Hydroxycamptothecin

Content Navigation

- 1. General Information

- 2. Hydroxycamptothecin: A Key Precursor and Potent Topoisomerase I Inhibitor for Advanced Cancer Research

- 3. Procurement Guide: Why Hydroxycamptothecin is Not Interchangeable with Camptothecin

- 4. Quantitative Evidence for Selecting Hydroxycamptothecin in Synthesis and Biological Assays

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

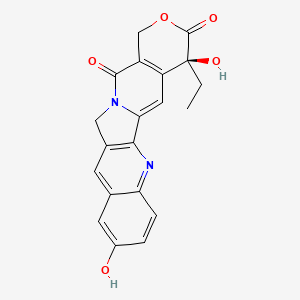

Hydroxycamptothecin (10-HCPT) is a naturally occurring pentacyclic alkaloid and a potent inhibitor of DNA topoisomerase I, an essential enzyme in DNA replication and transcription.[1][2] This mechanism of action gives it a broad spectrum of cytotoxic activity against various cancer cell lines.[1] Critically, 10-HCPT serves as the direct, industrially significant precursor for the synthesis of FDA-approved anticancer drugs, including Topotecan and the active metabolite of Irinotecan (SN-38).[3][4][5] Its utility is defined by the chemical reactivity of its A-ring hydroxyl group, which allows for the derivatization necessary to create next-generation therapeutics with improved pharmacological profiles, such as enhanced water solubility and stability.[3][6]

References

- [1] Wani, M. C., Nicholas, A. W., & Wall, M. E. (1986). Synthesis and antileukemic activity of camptothecin analogs. Journal of Medicinal Chemistry, 29(11), 2358–2363.

- [2] Xie, J., et al. (2008). Expeditious Total Syntheses of Camptothecin and 10-Hydroxycamptothecin. Organic Letters, 10(24), 5649–5652.

- [3] Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789-802.

- [4] Zembower, D. E., et al. (2024). Camptothecin in Cancer Therapy: Current Challenges and Emerging Strategies with Nanoemulsions. Pharmaceutics, 17(1), 1414.

- [5] Raveendran, V. V. (2015). Camptothecin-Discovery, Clinical Perspectives and Biotechnology. Journal of Bioanalysis & Biomedicine, 7(4).

- [6] Pal, S. (2004). WO2004087715A1 - Process for preparing topotecan from 10-hydroxy-4-(s) camptothecin. Google Patents.

- [7] Chiang, C. C., et al. (2005). Anticancer effects of low-dose 10-hydroxycamptothecin in human colon cancer. International journal of molecular medicine, 17(1), 83-90.

Substituting Hydroxycamptothecin (10-HCPT) with its parent compound, Camptothecin (CPT), is frequently unviable for both synthetic and biological applications. The primary differentiator is the hydroxyl group at the C-10 position, which serves as a critical synthetic handle for creating clinically relevant derivatives like Topotecan and Irinotecan's active metabolite, SN-38; CPT lacks this functional group, making it unsuitable as a direct precursor for these specific drugs.[3][4][5] Furthermore, this structural modification significantly alters biological potency. In multiple cancer cell lines, 10-HCPT demonstrates substantially greater cytotoxic and topoisomerase I inhibitory activity than CPT.[7] The two compounds also differ in physicochemical properties like solubility and hydrophobicity, which impacts formulation, bioavailability, and the stability of the active lactone ring, making direct substitution in established protocols unreliable.[8][9]

References

- [1] Zembower, D. E., et al. (2024). Camptothecin in Cancer Therapy: Current Challenges and Emerging Strategies with Nanoemulsions. Pharmaceutics, 17(1), 1414.

- [2] Xie, J., et al. (2008). Expeditious Total Syntheses of Camptothecin and 10-Hydroxycamptothecin. Organic Letters, 10(24), 5649–5652.

- [3] Pal, S. (2004). WO2004087715A1 - Process for preparing topotecan from 10-hydroxy-4-(s) camptothecin. Google Patents.

- [5] Fessas, D. R. (2009). Thermodynamic Studies of 10-Hydroxy-camptothecin in Aqueous Solutions. Journal of Chemical & Engineering Data, 54(8), 2271–2277.

- [6] Zhang, H., et al. (2017). Improved Solubility and Bioactivity of Camptothecin Family Antitumor Drugs with Supramolecular Encapsulation by Water-Soluble Pillar[10]arene. ACS Omega, 2(8), 5236–5241.

Essential Precursor for FDA-Approved Drugs: The Synthetic Gateway to Topotecan

Hydroxycamptothecin is the indispensable starting material for the synthesis of Topotecan, a clinically approved chemotherapeutic.[3][6] Patented and established synthesis routes, such as those employing the Mannich reaction, specifically require the 10-hydroxy functional group of Hydroxycamptothecin to introduce the 9-(dimethylamino)methyl side chain necessary for Topotecan's structure and function.[5][11] The parent compound, Camptothecin, lacks this hydroxyl group and therefore cannot be used in these established, scalable synthetic pathways, making Hydroxycamptothecin a non-negotiable procurement choice for this application.

| Evidence Dimension | Suitability as a direct precursor for Topotecan synthesis |

| Target Compound Data | Required starting material with a C-10 hydroxyl group for subsequent functionalization. |

| Comparator Or Baseline | Camptothecin: Lacks the required C-10 hydroxyl group. |

| Quantified Difference | Qualitatively absolute; Camptothecin is incompatible with established Topotecan synthesis routes. |

| Conditions | Mannich reaction or other C-9 aminoalkylation methods for Topotecan synthesis. |

For any research or manufacturing process aimed at producing Topotecan or its analogs, procuring Hydroxycamptothecin is a fundamental requirement, as Camptothecin is not a viable substitute.

Over 50-Fold Greater Potency in Topoisomerase I-Mediated DNA Cleavage Compared to Camptothecin

In a cell-free assay measuring the formation of topoisomerase I-mediated cleavable complexes with pBR322 plasmid DNA, Hydroxycamptothecin demonstrated significantly higher potency than its parent compound, Camptothecin.[12] Hydroxycamptothecin induced the formation of the DNA-enzyme complex with an EC50 of 0.35 µM, whereas Camptothecin required a concentration of 18.85 µM to achieve the same effect.[12] This represents a more than 50-fold increase in potency at the molecular target level.

| Evidence Dimension | Potency in inducing topoisomerase I-DNA cleavable complex formation (EC50) |

| Target Compound Data | 0.35 µM |

| Comparator Or Baseline | Camptothecin: 18.85 µM |

| Quantified Difference | >53-fold higher potency |

| Conditions | Cell-free assay with pBR322 plasmid DNA and human topoisomerase I. |

This dramatic increase in target engagement means that researchers can use significantly lower concentrations of Hydroxycamptothecin to achieve the same or greater level of topoisomerase I inhibition, reducing potential off-target effects and conserving material.

Superior Cytotoxicity in Human Cancer Cell Lines Where Camptothecin is Ineffective

Direct comparative studies on human breast cancer cell lines revealed a stark difference in cytotoxic efficacy. Hydroxycamptothecin inhibited the growth of BT-20 and MDA-231 cells with IC50 values of 34.3 nM and 7.27 nM, respectively.[12] In the same assays, the parent compound, Camptothecin, was largely ineffective, with an IC50 value greater than 500 nM against BT-20 cells.[12] This demonstrates a qualitatively different and quantitatively superior biological activity for Hydroxycamptothecin in these specific, well-characterized cancer models.

| Evidence Dimension | In vitro cytotoxicity (IC50) against human breast cancer cells |

| Target Compound Data | 34.3 nM (BT-20 cells); 7.27 nM (MDA-231 cells) |

| Comparator Or Baseline | Camptothecin: >500 nM (BT-20 cells) |

| Quantified Difference | At least 14-fold greater potency (BT-20), with a much larger differential implied. |

| Conditions | In vitro cell growth inhibition assay with BT-20 and MDA-231 human breast cancer cell lines. |

For researchers working with cell lines that show low sensitivity to Camptothecin, Hydroxycamptothecin is not just a slightly better alternative but a necessary one to elicit a potent cytotoxic response.

Altered Solubility Profile Enabling Formulation in Non-Aqueous Polar Solvents

The C-10 hydroxyl group significantly alters the physicochemical properties of Hydroxycamptothecin compared to Camptothecin. While both have very poor aqueous solubility for the active lactone form (<10 µg/mL), the hydroxyl group of 10-HCPT can be ionized to a phenol anion.[12] This property has been exploited in formulations where adding an amine compound with a pKa ≥ 7.4 in a non-aqueous polar organic solvent increases the solubility of 10-HCPT while maintaining the active lactone ring.[12] For example, the intrinsic aqueous solubility of 10-HCPT lactone at 25 °C is approximately 1.81 µM, lower than that of CPT (3.44 µM) under comparable conditions, highlighting its distinct behavior and requiring different formulation strategies.[13]

| Evidence Dimension | Intrinsic aqueous solubility (lactone form) and formulation potential |

| Target Compound Data | 1.81 µM; enables specific non-aqueous amine-based formulations. |

| Comparator Or Baseline | Camptothecin: 3.44 µM; different solubility profile and formulation approaches. |

| Quantified Difference | Approximately 47% lower intrinsic aqueous solubility than Camptothecin, necessitating and enabling distinct formulation approaches. |

| Conditions | Aqueous solution at 25°C; non-aqueous polar organic solvents with amine additives. |

This unique solubility characteristic allows for specialized formulation strategies unavailable to Camptothecin, which is critical for developing delivery systems that enhance stability and bioavailability.

Process Development and Scale-Up for Topotecan Synthesis

As the direct and necessary precursor, Hydroxycamptothecin is the only logical choice for laboratories engaged in the synthesis of Topotecan. Its specific chemical structure is required for the key aminoalkylation step that defines Topotecan's final structure and biological activity.[12][13]

High-Potency Screening and Mechanistic Studies of Topoisomerase I Inhibition

Due to its >50-fold greater potency in stabilizing the topoisomerase I-DNA complex compared to Camptothecin, Hydroxycamptothecin is the preferred agent for studies requiring maximal target inhibition at low concentrations. This is particularly relevant for minimizing off-target effects in sensitive cellular assays or for high-throughput screening where compound conservation is critical.[3]

Development of Next-Generation Antibody-Drug Conjugates (ADCs)

The C-10 hydroxyl group serves as a key conjugation point for linkers used in creating advanced ADCs. Hydroxycamptothecin and its derivatives (like SN-38) are widely used as payloads. Its distinct hydrophobicity and reactivity profile, compared to Camptothecin, are critical considerations in designing stable and effective ADC constructs with specific drug-antibody ratios and release characteristics.[14]

Formulation Research for Poorly Soluble Camptothecin Analogs

Hydroxycamptothecin's unique solubility profile, particularly its potential for enhanced solubility in specific non-aqueous systems while preserving the active lactone form, makes it a key model compound for developing novel drug delivery systems. Researchers focused on overcoming the formulation challenges of the camptothecin class will find its properties distinct from the parent compound.[15]

References

- [1] Pal, S. (2004). WO2004087715A1 - Process for preparing topotecan from 10-hydroxy-4-(s) camptothecin. Google Patents.

- [2] Lo, K. M. (2008). WO2008127606A1 - Process for making topotecan. Google Patents.

- [4] Alley, S. C., et al. (2009). Design, Synthesis, and Biological Evaluation of Antibody−Drug Conjugates Comprised of Potent Camptothecin Analogues. Bioconjugate Chemistry, 20(6), 1189–1197.

- [5] Lim, S. J., et al. (2013). CN101106995B - Pharmaceutical formulation for increasing solubility of 10-hydroxycamptothecin compounds in non-aqueous polar solvents. Google Patents.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301+H311+H331 (50%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H340 (50%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (50%): May cause cancer [Danger Carcinogenicity];

H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Health Hazard

Other CAS

Wikipedia

Dates

2: Bian Z, Yu Y, Quan C, Guan R, Jin Y, Wu J, Xu L, Chen F, Bai J, Sun W, Fu S. RPL13A as a reference gene for normalizing mRNA transcription of ovarian cancer cells with paclitaxel and 10-hydroxycamptothecin treatments. Mol Med Rep. 2015 Apr;11(4):3188-94. doi: 10.3892/mmr.2014.3108. Epub 2014 Dec 17. PubMed PMID: 25523336.

3: Tan H, Wang G, Li J, Meng G, Liu Z, Dong M, Li Y, Ju D, Zhang Q. Synthesis of novel 10-hydroxycamptothecin derivatives utilizing topotecan hydrochloride as ortho-quinonemethide precursor. Bioorg Med Chem. 2015 Jan 1;23(1):118-25. doi: 10.1016/j.bmc.2014.11.020. Epub 2014 Nov 20. PubMed PMID: 25481395.

4: Zhou M, Liu M, He X, Yu H, Wu D, Yao Y, Fan S, Zhang P, Shi W, Zhong B. Synthesis and biological evaluation of novel 10-substituted-7-ethyl-10-hydroxycamptothecin (SN-38) prodrugs. Molecules. 2014 Nov 27;19(12):19718-31. doi: 10.3390/molecules191219718. PubMed PMID: 25438082.

5: Xu P, Chen DS, Xi J, Yao ZJ. Short Protecting Group-free Syntheses of Camptothecin and 10-Hydroxycamptothecin Using Cascade Methodologies. Chem Asian J. 2014 Nov 27. doi: 10.1002/asia.201403190. [Epub ahead of print] PubMed PMID: 25431030.

6: Lü Y, Yang LF, Dong N. [Studies on the effects of cucurbit (n = 7) uril on the physicohemical properties and anticancer activity of 10-hydroxycamptothecin]. Guang Pu Xue Yu Guang Pu Fen Xi. 2014 Jun;34(6):1610-4. Chinese. PubMed PMID: 25358173.

7: Yang FY, Zhang WP, Wang XY, Yang WC, Dang HW. [Pharmacokinetics of SN-38 in rats and tissue distribution of 7-ethyl-10-hydroxycamptothecin in mice after intravenous injection of irinotecan hydrochloride nanoparticles]. Yao Xue Xue Bao. 2014 Jul;49(7):1029-33. Chinese. PubMed PMID: 25233635.

8: Sepehri N, Rouhani H, Ghanbarpour AR, Gharghabi M, Tavassolian F, Amini M, Ostad SN, Ghahremani MH, Dinarvand R. Human serum albumin conjugates of 7-ethyl-10-hydroxycamptothecin (SN38) for cancer treatment. Biomed Res Int. 2014;2014:963507. doi: 10.1155/2014/963507. Epub 2014 May 7. PubMed PMID: 24895635; PubMed Central PMCID: PMC4033423.

9: Liu Y, Shao C, Fan B, Li S, Wang Y, Zheng J. A Simple HPLC Method with Fluorescence Detection for Simultaneous Determination of 10-methoxycamptothecin and its Metabolite 10-hydroxycamptothecin in Rat Liver Tissue. Drug Res (Stuttg). 2015 Mar;65(3):147-52. doi: 10.1055/s-0034-1374635. Epub 2014 Apr 29. PubMed PMID: 24782285.

10: Liu J, Liu J, Chu L, Zhang Y, Xu H, Kong D, Yang Z, Yang C, Ding D. Self-assembling peptide of D-amino acids boosts selectivity and antitumor efficacy of 10-hydroxycamptothecin. ACS Appl Mater Interfaces. 2014 Apr 23;6(8):5558-65. doi: 10.1021/am406007g. Epub 2014 Apr 2. PubMed PMID: 24660962.

Explore Compound Types